molecular formula C9H6BrNO2 B1415473 5-Bromo-2-cyano-4-methylbenzoic acid CAS No. 1807209-21-7

5-Bromo-2-cyano-4-methylbenzoic acid

Cat. No.: B1415473
CAS No.: 1807209-21-7
M. Wt: 240.05 g/mol
InChI Key: HZDOXHNLLBPGGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-methylbenzoic acid is a chemical compound commonly used in scientific experiments due to its unique properties. It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BrO2 . Its average mass is 215.044 Da and its monoisotopic mass is 213.962936 Da .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-cyano-4-methylbenzoic acid is not explicitly mentioned in the retrieved papers, it is known that it is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors function by preventing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-chloro-4-methylbenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

5-Bromo-2-cyano-4-methylbenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . As diabetes is a serious, chronic disease that is steadily increasing over the past few decades, the development of new antidiabetic drugs with novel targets and mechanisms, such as SGLT2 inhibitors, is necessary . Therefore, the future directions of this compound may involve its use in the development of these new antidiabetic drugs .

Properties

IUPAC Name

5-bromo-2-cyano-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)7(9(12)13)3-8(5)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDOXHNLLBPGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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